molecular formula C7H3F3N2OS B1307490 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 564443-27-2

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No.: B1307490
CAS No.: 564443-27-2
M. Wt: 220.17 g/mol
InChI Key: UZNYVYBQRNSEGZ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H3F3N2OS It is characterized by the presence of a trifluoromethyl group attached to an imidazo[2,1-b]thiazole ring system, which also contains an aldehyde functional group at the 5-position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit potent activity against certain bacterial and fungal strains, making it a potential candidate for antimicrobial applications . It interacts with enzymes involved in the electron transport chain, such as QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their function and disrupting essential biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the growth of cancer cells, such as HT-29, A-549, and MCF-7, by interfering with key signaling pathways that regulate cell proliferation and survival . Additionally, it can induce changes in gene expression profiles, leading to altered cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit the activity of QcrB by binding to its active site, which disrupts the electron transport chain and impairs cellular respiration in mycobacteria . Additionally, it can activate or inhibit other enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability and activity can be influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that it can maintain its antimicrobial and anticancer activities over extended periods, although some degradation may occur under certain conditions. The temporal effects on cellular function can also vary, with initial exposure leading to rapid changes in cell signaling and metabolism, followed by more gradual adaptations over time.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit the growth of pathogenic microorganisms and cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, which can limit its therapeutic potential. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity, and exceeding this threshold can lead to detrimental outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular respiration and energy production . For instance, its inhibition of QcrB disrupts the electron transport chain, leading to reduced ATP production and altered metabolic states in affected cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, it can localize to various cellular compartments, where it exerts its biological effects. Its distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it interacts with components of the electron transport chain, or to the nucleus, where it can influence gene expression. The precise localization can determine the specific biochemical pathways and cellular processes that are affected by this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves the reaction of aminothiazole with a trifluoromethyl-containing aldehyde under specific conditions. One common method involves the use of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) and a base such as diisopropylethylamine (DIPEA) in a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the compound without the need for intermediate isolation. This approach can enhance the overall yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid.

    Reduction: 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-methanol.

    Substitution: Various substituted imidazo[2,1-b]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b]thiazoles, including 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde, exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial strains, suggesting their potential as lead compounds for developing new antibiotics.

Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines by interfering with DNA synthesis and cellular signaling pathways. For instance, related compounds have exhibited cytotoxic effects against breast cancer cells, indicating that this compound could serve as a scaffold for designing novel anticancer agents .

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, compounds similar to this compound have been noted for their anti-inflammatory properties. This adds another layer of therapeutic potential, particularly in treating diseases characterized by chronic inflammation.

Chemical Research Applications

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various other chemical compounds. Its ability to participate in diverse chemical reactions makes it valuable in organic synthesis. For example, it can be utilized in the preparation of 6-substituted imidazo[2,1-b]thiazoles which are employed in synthesizing pharmaceuticals with specific biological activities .

Mechanistic Studies
The compound's unique trifluoromethyl group enhances its reactivity and stability, making it an ideal candidate for mechanistic studies in organic chemistry. Understanding its behavior in different chemical environments can provide insights into reaction pathways and the development of more efficient synthetic methods.

Case Studies and Research Findings

Compound Structural Features Biological Activity
6-(Trifluoromethyl)imidazo[2,1-b]thiazoleTrifluoromethyl groupAntimicrobial activity
4-Methylimidazo[2,1-b]thiazoleDifferent substituents on imidazoleAnticancer properties
5-Carboxyimidazo[2,1-b]thiazoleCarboxylic acid instead of aldehydeAnti-inflammatory effects

The table above summarizes various derivatives related to this compound and their associated biological activities. The unique combination of functional groups influences their pharmacological profiles and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)imidazo[1,3]thiazole-5-carbaldehyde
  • Benzo[d]imidazo[2,1-b]thiazoles
  • N-alkylated 2-aminobenzo[d]oxazoles

Uniqueness

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of compounds with enhanced biological activity and stability .

Biological Activity

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure that includes an imidazole and thiazole moiety with a trifluoromethyl group. Its molecular formula is C₁₃H₇F₃N₂OS₂, with a molecular weight of approximately 328.34 g/mol. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in pharmaceutical research .

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown half-maximal inhibitory concentrations (IC50) in the low micromolar range against colon carcinoma HCT-15 cells .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several imidazo-thiazole derivatives against different cancer cell lines. The results indicated that:

CompoundCell LineIC50 (µM)
6-(CF3)I[2,1-b]T-5-CHOHCT-1515.2
6-(CF3)I[2,1-b]T-5-CHOMCF-712.8
6-(CF3)I[2,1-b]T-5-CHOA54918.5

These findings highlight the potential of this compound as an anticancer agent due to its selective cytotoxicity towards tumor cells while exhibiting lower toxicity to normal cells .

Antimicrobial Properties

In addition to anticancer activity, this compound has been evaluated for its antimicrobial properties. Research indicates that it possesses significant antibacterial and antifungal activities.

Evaluation of Antimicrobial Activity

The compound was tested against several pathogenic microorganisms, yielding the following minimum inhibitory concentrations (MIC):

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Enzyme Inhibition Studies

Another area of interest is the inhibition of specific enzymes by this compound. Notably, it has been studied for its inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes.

Inhibition Potency Against Carbonic Anhydrase

The inhibition constants (Ki) for various isoforms of carbonic anhydrase were determined:

IsoformKi (µM)
hCA I>100
hCA II57.7
hCA IX>100
hCA XII>100

The data indicate that the compound selectively inhibits hCA II over other isoforms, suggesting its potential therapeutic applications in conditions where CA II is implicated .

Properties

IUPAC Name

6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2OS/c8-7(9,10)5-4(3-13)12-1-2-14-6(12)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNYVYBQRNSEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396048
Record name 6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

564443-27-2
Record name 6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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